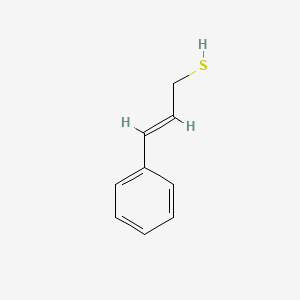

3-Phenylprop-2-ene-1-thiol

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a significant class of molecules with diverse applications. rsc.orgscispace.com Thiols, the sulfur analogs of alcohols, are a prominent family within this class, recognized for their distinct reactivity. britannica.comwikipedia.org The thiol group (-SH) in 3-Phenylprop-2-ene-1-thiol imparts it with properties typical of mercaptans, including acidity and the ability to undergo oxidation to form disulfides. wikipedia.org

The presence of the allyl group in this compound introduces additional layers of chemical reactivity. The double bond can participate in various addition reactions, and the allylic position of the sulfur atom influences the compound's reactivity in substitution reactions. This combination of a thiol and an allyl group within the same molecule makes it a versatile building block in organic synthesis. rsc.org

Academic Significance and Research Trajectories of Allylic Thiols

Allylic thiols, as a class of compounds, are of considerable interest to researchers. They serve as precursors in the synthesis of a wide array of other molecules. rsc.org For instance, they can be used to create complex sulfur-containing heterocycles, which are often found in biologically active compounds. The reactivity of the thiol group allows for its participation in "click" chemistry, a set of powerful and reliable reactions for rapidly synthesizing new compounds. acs.org The sunlight-mediated thiol-ene/yne click reaction, for example, offers an environmentally friendly method for forming carbon-sulfur bonds. acs.org

Research into allylic thiols also extends to the development of new synthetic methodologies. rsc.orgbeilstein-journals.org Scientists are continually exploring more efficient and selective ways to synthesize these compounds and to utilize them in creating larger, more complex molecules. beilstein-journals.org This includes the development of catalytic systems for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, a key consideration in medicinal chemistry. beilstein-journals.org

Historical Scientific Perspectives on the Compound's Emergence in Literature

The study of thiols dates back to the 19th century, with their initial preparations reported in 1834. britannica.com The distinctive and often potent odors of thiols were one of their first notable characteristics. britannica.com The term "mercaptan" reflects their ability to react with mercury.

While the specific historical discovery of this compound is not prominently documented, the foundational chemistry that enables its synthesis and understanding has a long history. The Perkin reaction, for example, is a classic organic reaction that can be used to synthesize cinnamic acids, which are precursors to cinnamyl derivatives. acs.org Early research into α-aryloxy and α-aryl thiol cinnamic acids in the 1940s laid some of the groundwork for understanding related structures. acs.orgacs.org

The broader field of organosulfur chemistry, which encompasses allylic thiols, gained significant traction throughout the 20th century, with a growing appreciation for the utility of these compounds in organic synthesis. scispace.com The development of techniques like self-assembled monolayers (SAMs) on gold surfaces, which often utilize alkanethiols, highlights the importance of the thiol group in surface chemistry and nanotechnology, a field that emerged much later. techconnect.org The first mention of thiol self-assembly in a patent dates back to 1958. techconnect.org The continuous evolution of synthetic methods, including the use of cinnamyl alcohol as a precursor, has made compounds like this compound more accessible for research. chemsrc.com

Chemical Properties of this compound

Below is a table summarizing some of the key chemical properties of (E)-3-Phenylprop-2-ene-1-thiol.

| Property | Value |

| Molecular Formula | C9H10S uni.lu |

| Molecular Weight | 150.24 g/mol chemscene.com |

| CAS Number | 95351-73-8 fluorochem.co.uk |

| IUPAC Name | (2E)-3-phenylprop-2-ene-1-thiol fluorochem.co.uk |

| Canonical SMILES | C1=CC=C(C=C1)C=CCS uni.lu |

| InChI | InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ uni.lu |

| InChIKey | BTPCKWYKRLIVJX-QPJJXVBHSA-N uni.lu |

| XlogP (predicted) | 2.9 uni.lu |

| H-Bond Donors | 1 chemscene.com |

| H-Bond Acceptors | 1 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10S |

|---|---|

Molecular Weight |

150.24 g/mol |

IUPAC Name |

(E)-3-phenylprop-2-ene-1-thiol |

InChI |

InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ |

InChI Key |

BTPCKWYKRLIVJX-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CS |

Canonical SMILES |

C1=CC=C(C=C1)C=CCS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylprop 2 Ene 1 Thiol

Established Synthetic Pathways and Mechanistic Considerations

The traditional routes to 3-phenylprop-2-ene-1-thiol often involve nucleophilic substitution or addition reactions. These methods, while foundational, have paved the way for more sophisticated synthetic strategies.

Classical Approaches to Allylic Thiol Synthesis

One of the most common classical methods for synthesizing allylic thiols like this compound involves the reaction of an allylic halide with a sulfur nucleophile. For instance, cinnamyl chloride can be reacted with a hydrosulfide (B80085) salt to yield the corresponding thiol. Another established route is the reduction of a corresponding disulfide.

A well-known laboratory synthesis involves the S-alkylation of a thiol. This can be achieved by reacting an appropriate thiol with an allylic alcohol under acidic conditions. For example, a silica (B1680970) alumina (B75360) catalyst with a low alumina content has been shown to be effective for the synthesis of thioethers from alcohols and thiols, even under solvent-free conditions. beilstein-journals.org The reaction rate is influenced by the electron density of the carbinol atom in the alcohol substrate. beilstein-journals.org

Furthermore, the reaction of cinnamaldehyde (B126680) with thiols has been a subject of study. While cinnamaldehyde itself can react with certain thiols like cysteamine (B1669678) to form complex mixtures, its direct reaction with simple aliphatic thiols can lead to bis-dithioacetals. researchgate.net The direct conjugate addition of a thiol to the carbon-carbon double bond of cinnamaldehyde is not always straightforward and can be influenced by the presence of other functional groups and catalysts. researchgate.net

| Starting Material | Reagent | Product | Notes |

| Cinnamyl chloride | Sodium hydrosulfide | This compound | A common nucleophilic substitution reaction. |

| Cinnamyl alcohol | Thiol (e.g., thiophenol) | Allyl sulfide (B99878) | Can be catalyzed by Lewis acids like Sn(OTf)₂ or solid acids. beilstein-journals.orgthieme-connect.com |

| Cinnamaldehyde | Cysteamine | Thiazoline derivatives and multiple addition products | Highlights the complexity of reactions with bifunctional thiols. researchgate.net |

| Cinnamaldehyde | Aliphatic thiols | Bis-dithioacetal | Occurs via attack at the carbonyl group. researchgate.net |

Reaction Mechanisms and Intermediates in this compound Formation

The formation of this compound and related allylic sulfides can proceed through several mechanistic pathways. The specific mechanism is highly dependent on the reactants and reaction conditions.

Nucleophilic Substitution: In the reaction of cinnamyl halides with sulfur nucleophiles, the mechanism is typically a straightforward SN2 or SN2' reaction. The halide acts as a leaving group, and the thiolate anion attacks the allylic carbon.

Thiol-Ene/Yne Click Reactions: These reactions have gained prominence for their efficiency and high atom economy. thieme-connect.de They can proceed through radical, nucleophilic, or electrophilic pathways. thieme-connect.de

Radical Mechanism: In the presence of a radical initiator or under photochemical conditions, a thiyl radical (RS•) is generated. This radical then adds to the double or triple bond of the phenylpropene or phenylpropyne derivative. The reaction with alkynes can lead to bis-hydrothiolation products. thieme-connect.deacs.org

Base/Nucleophile-Catalyzed Mechanism: A base can deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the unsaturated bond in a Michael-type addition. thieme-connect.de

Metal-Catalyzed Reactions: Various transition metals, including palladium and copper, are used to catalyze the formation of C-S bonds. thieme-connect.com A common catalytic cycle for palladium-catalyzed cross-coupling involves:

Oxidative addition of the allylic substrate to the Pd(0) complex.

Ligand exchange with the thiolate.

Reductive elimination to form the allyl sulfide and regenerate the Pd(0) catalyst. thieme-connect.com

Contemporary and Sustainable Synthetic Innovations

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods. The synthesis of this compound is no exception, with significant advancements in catalytic systems and green chemistry approaches.

Catalytic Strategies for Targeted Synthesis of this compound

A variety of catalytic systems have been developed to improve the synthesis of allylic sulfides.

Tin(II) Triflate (Sn(OTf)₂): This Lewis acid has been shown to be an effective catalyst for the allylic substitution of thiols to allyl alcohols, providing good to excellent yields of allyl sulfides. The reaction proceeds at room temperature in dichloromethane. thieme-connect.com

Bismuth(III) Triflate (Bi(OTf)₃): This catalyst has been used for the intermolecular cyclization of aryl thiols with allylic alcohols. thieme-connect.com However, in the case of 3-phenylprop-2-en-1-ol, the reaction yielded the corresponding ether and diphenyl disulfide rather than the cyclized thiochromane. thieme-connect.com

Nickel Catalysis: Nickel-catalyzed cross-coupling of allyl alcohols with aryl- and alkenylzinc reagents through C-O bond cleavage offers a regioselective route to linear cross-coupling products. acs.org This method avoids the pre-derivatization of the allyl alcohol. acs.org

N-Chlorosuccinimide (NCS): A one-pot synthesis of aryl sulfides has been developed using NCS to generate sulfenyl chlorides from thiols, which then react with Grignard reagents. This method is rapid and tolerates various functional groups. acs.org

| Catalyst | Substrates | Product Type | Key Advantages |

| Sn(OTf)₂ | Allyl alcohols and thiols | Allyl sulfides | Mild conditions, good to excellent yields. thieme-connect.com |

| Bi(OTf)₃ | Aryl thiols and allylic alcohols | Thiochromanes (for some substrates) | Catalyzes intermolecular cyclization. thieme-connect.com |

| Nickel complexes | Allyl alcohols and organozinc reagents | Linear cross-coupling products | Regioselective, avoids pre-derivatization. acs.org |

| N-Chlorosuccinimide | Thiols and Grignard reagents | Aryl sulfides | One-pot, rapid reaction time. acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Aqueous Phase Synthesis: Thiol-ene/yne click reactions have been successfully performed in aqueous media, which is a more environmentally benign solvent than many organic alternatives. acs.org Sunlight can even be used to mediate these reactions. acs.org

Solvent-Free Reactions: The use of solid acid catalysts, such as silica alumina, allows for the synthesis of thioethers from alcohols and thiols without the need for a solvent. beilstein-journals.org

Use of Natural Starting Materials: Cinnamon oil, which is rich in cinnamaldehyde, can be used as a natural and renewable starting material for the synthesis of related compounds like cinnamic acid and cinnamyl alcohol through green chemistry methods. mdpi.com This highlights the potential for using bio-based precursors in the synthesis of this compound.

Photocatalysis: Visible light-induced reactions represent a green and sustainable energy source for chemical transformations. researchgate.net For example, the decarboxylative sulfonylation of cinnamic acids with disulfides can be achieved using a photocatalyst under blue LED irradiation. researchgate.net Thiol-ene photopolymerization is another efficient technique that proceeds rapidly at room temperature. mdpi.com

Enantioselective Synthesis of Chiral Analogues and Stereochemical Control

The synthesis of chiral molecules is of great importance, particularly in the pharmaceutical industry. Enantioselective methods allow for the preparation of a single enantiomer of a chiral compound.

Catalytic Asymmetric Rearrangement: A palladium(II) complex has been used to catalyze the asymmetric rearrangement of linear prochiral O-allyl carbamothioates to branched S-allyl carbamothioates with high yield and enantiomeric purity. nih.gov The resulting product can be reduced to the corresponding enantioenriched branched allylic thiol. nih.gov

Asymmetric Hydrogenation: While not directly producing a thiol, the asymmetric hydrogenation of fluoromethylated olefins using iridium-N,P catalysts can produce chiral building blocks with excellent yields and enantioselectivities. semanticscholar.orgrsc.org This demonstrates a powerful strategy for creating stereocenters that could be incorporated into more complex molecules.

Horner-Wadsworth-Emmons Olefination: This reaction has been used in the enantioselective synthesis of γ-phenyl-γ-amino vinyl phosphonates and sulfones from trityl-protected α-phenyl-α-amino aldehydes without racemization. nih.govacs.org This approach provides a route to chiral vinyl derivatives that could potentially be converted to the corresponding thiols.

Optimization of Synthetic Yields and Purity Profiles

The efficient synthesis of this compound, also known as cinnamyl thiol, with high yield and purity is critical for its application in various chemical industries, including flavors and fragrances. Optimization strategies focus on maximizing the conversion of starting materials while minimizing the formation of byproducts through careful control of reaction parameters and the implementation of advanced purification and analytical techniques.

Process Chemistry Considerations for Scalable Production

Scaling the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of reaction efficiency, cost-effectiveness, and safety. Several synthetic routes have been developed, with a common strategy being the conversion of cinnamyl alcohol, a readily available starting material.

One established method involves a two-step process. First, cinnamyl alcohol is converted to an intermediate, such as a thioacetate (B1230152) ester, which is then reduced to the final thiol product. A specific example of this is the reaction of cinnamyl alcohol with thiolacetic acid in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (a Mitsunobu reaction), followed by reductive cleavage of the resulting S-cinnamyl thioacetate with a reducing agent like lithium aluminum hydride. google.com Another approach involves the formation of the thioester intermediate, which can then be hydrolyzed to yield the thiol. ucl.ac.uk For instance, the synthesis of cinnamyl thiol has been reported via the intermediate thioester (173), which is then treated with sodium hydroxide (B78521) to produce the final thiol (174) with a reported yield of 83% for the final step. ucl.ac.uk

For large-scale production, one-pot syntheses are often preferred as they reduce the need for isolating intermediates, thereby saving time, solvents, and resources. rsc.org The optimization of such processes involves the careful selection of solvents, bases, and temperature to drive the reaction to completion and suppress side reactions. rsc.org For instance, in related thiol syntheses, acetonitrile (B52724) with a small amount of water has been shown to enhance yields significantly. rsc.org

Flow chemistry presents another advanced strategy for scalable production. beilstein-journals.org Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, which is particularly important for potentially exothermic reactions. beilstein-journals.org

| Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Scalability Considerations |

|---|---|---|---|---|---|

| Cinnamyl alcohol | 1) Triphenylphosphine, Diisopropyl azodicarboxylate, Thiolacetic acid 2) Lithium aluminum hydride | S-cinnamyl thioacetate | This compound | Not specified for final product, but method is established. google.com | Multi-step process; Mitsunobu reaction can be challenging to scale due to reagent cost and purification. google.com |

| Cinnamyl alcohol | 1) Thioacetic acid 2) Sodium hydroxide | Thioester 173 | Cinnamyl thiol (174) | 83% (for hydrolysis step) ucl.ac.uk | Two-step process using common reagents, amenable to scaling. ucl.ac.uk |

Analytical Validation of Synthetic Purity (Beyond Basic Identification)

Ensuring the high purity of this compound requires analytical methods that go beyond simple identification (e.g., melting point or standard 1H NMR). A comprehensive analytical approach is necessary to identify and quantify impurities, confirm the structure, and validate the absence of isomeric or degradation products.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the target compound from unreacted starting materials and byproducts. acs.org Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also invaluable, not only for quantifying purity but also for identifying volatile impurities by comparing their mass spectra to library data. google.com For purification, column chromatography is a standard laboratory technique to isolate the product, with fractions monitored by Thin-Layer Chromatography (TLC). mdpi.comsapub.org

Advanced Spectroscopic Methods: While 1H and 13C NMR are standard, advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are used to definitively assign carbon types (CH, CH₂, CH₃), which helps to distinguish between potential isomers. sapub.org High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass, confirming the elemental composition and corroborating the compound's identity with high confidence. mdpi.com

Chemical Derivatization: To specifically confirm the presence and integrity of the reactive thiol group, chemical derivatization can be employed. For example, reaction with an agent like acrylamide (B121943) causes a specific mass shift (71 Da) that can be detected by mass spectrometry. acs.org The absence of this shift in an impurity would suggest that its thiol group has been modified or is absent, aiding in the characterization of side products. acs.org

Computational Analysis: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic data (e.g., infrared frequencies). researchgate.net Comparing these theoretical spectra with experimental results provides an additional layer of structural validation and can help in assigning complex spectral features. researchgate.net

| Analytical Method | Purpose in Purity Validation | Key Findings / Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and separate non-volatile impurities. | Used to identify and characterize impurities and side products in synthetic mixtures. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Confirms the presence of the target thiol and allows for structural elucidation of co-eluting components. google.com |

| Advanced NMR (e.g., DEPT) | Unambiguous structural confirmation. | Distinguishes between CH, CH₂, and CH₃ groups, crucial for differentiating isomers. sapub.org |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition. | Provides exact mass data to validate the molecular formula of the synthesized compound. mdpi.com |

| Chemical Derivatization (e.g., with Acrylamide) | Confirm the presence of the free thiol group. | A specific mass shift upon reaction confirms the reactive -SH moiety, distinguishing it from modified impurities. acs.org |

| Density Functional Theory (DFT) | Correlate experimental and theoretical data. | Supports experimental findings by matching calculated spectroscopic data (e.g., IR) with measured values. researchgate.net |

Elucidation of Chemical Reactivity and Transformative Chemistry of 3 Phenylprop 2 Ene 1 Thiol

Reactions Involving the Thiol Moiety (-SH)

The thiol group is the site of numerous chemical transformations, including oxidation, nucleophilic substitution, and click chemistry reactions. Its acidity and the nucleophilicity of its conjugate base, the thiolate, are central to its reactivity.

Oxidation Pathways and Derivatization to Sulfides, Disulfides, and Sulfones

The sulfur atom in the thiol group of 3-Phenylprop-2-ene-1-thiol can exist in various oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones.

Disulfides: The oxidation of thiols to disulfides is a common transformation. Mild oxidizing agents such as iodine (I₂) or bromine (Br₂) can facilitate this coupling reaction, which is often reversible by treatment with a reducing agent like zinc and acid. pressbooks.pub This thiol-disulfide interconversion is a fundamental process in organic and biological chemistry. pressbooks.pub Various methods have been developed for this synthesis, including the use of hydrogen peroxide catalyzed by an iodide ion. organic-chemistry.org The resulting product from this compound would be bis(3-phenylprop-2-en-1-yl) disulfide.

Sulfides, Sulfoxides, and Sulfones: While direct oxidation of a thiol does not yield a sulfide (B99878) (thioether), the sulfide derivative of this compound can be readily prepared and subsequently oxidized. The resulting sulfide can then be selectively oxidized. Using an oxidizing agent such as hydrogen peroxide (H₂O₂), sulfides can be converted first to sulfoxides and then to sulfones upon further oxidation. smolecule.comorganic-chemistry.org The selectivity between the sulfoxide (B87167) and sulfone can be controlled by the choice of catalyst and reaction conditions. For example, specific metal carbide catalysts can steer the oxidation towards either product. organic-chemistry.org The use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) is reported to be an effective system for oxidizing sulfides directly to sulfones. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Thiol (R-SH) | I₂ or Br₂ | Disulfide (R-S-S-R) | pressbooks.pub |

| Thiol (R-SH) | H₂O₂ / I⁻ | Disulfide (R-S-S-R) | organic-chemistry.org |

| Sulfide (R-S-R') | H₂O₂ / TaC catalyst | Sulfoxide (R-SO-R') | organic-chemistry.org |

| Sulfide (R-S-R') | H₂O₂ / NbC catalyst | Sulfone (R-SO₂-R') | organic-chemistry.org |

| Sulfide (R-S-R') | Urea-H₂O₂, Phthalic Anhydride | Sulfone (R-SO₂-R') | organic-chemistry.org |

Nucleophilic Reactivity and Formation of Thioethers and Related Derivatives

The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate anion. pressbooks.publibretexts.org This thiolate is a strong nucleophile and readily participates in SN2 reactions with alkyl halides to form thioethers (sulfides). libretexts.org This reaction is analogous to the well-known Williamson ether synthesis. pressbooks.publibretexts.org

The general procedure involves treating this compound with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to generate the corresponding 3-phenylprop-2-ene-1-thiolate. This thiolate can then be reacted with a primary or secondary alkyl halide to yield the desired thioether. pressbooks.publibretexts.org The use of pre-formed thiolate is often preferred to avoid side reactions where the product thioether could react with the starting alkyl halide. pressbooks.publibretexts.org

Thiol-Ene Click Chemistry Applications and Mechanisms

Thiol-ene click chemistry represents a highly efficient and versatile method for the formation of carbon-sulfur bonds, specifically for synthesizing thioethers. wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol across a carbon-carbon double bond and is prized for its high yields, rapid reaction rates, and tolerance to a wide range of functional groups. wikipedia.orgthieme-connect.deresearchgate.net The reaction between this compound and an alkene would exemplify this process.

The thiol-ene reaction can proceed through two primary mechanisms:

Free-Radical Addition : This is the most common pathway, typically initiated by UV light, heat, or a radical initiator. wikipedia.org A thiyl radical (RS•) is generated, which then adds to the alkene. wikipedia.org This addition occurs in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. thieme-connect.de This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final thioether product. wikipedia.orgthieme-connect.de Research has demonstrated that sunlight can effectively initiate this process in the presence of a catalytic amount of an initiator like tert-butyl hydroperoxide (TBHP), offering a greener synthetic route. nih.govacs.org

Michael Addition : This nucleophilic pathway is catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form a thiolate anion, which then attacks an electron-deficient alkene (e.g., an α,β-unsaturated ketone) in a conjugate addition to form the thioether. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction's efficiency and mild conditions make it a valuable tool in polymer chemistry, materials science, and bioconjugation. alfa-chemistry.comresearchgate.net

| Mechanism | Initiation | Key Intermediate | Regioselectivity | Reference |

|---|---|---|---|---|

| Free-Radical | UV light, heat, radical initiator (e.g., TBHP) | Thiyl radical (RS•) | Anti-Markovnikov | wikipedia.orgthieme-connect.de |

| Michael Addition | Base or nucleophile | Thiolate anion (RS⁻) | Conjugate addition to electron-deficient alkenes | wikipedia.orgalfa-chemistry.com |

Reactions Involving the Alkene Moiety (C=C)

The carbon-carbon double bond in this compound provides a second site for chemical reactivity, primarily through addition reactions.

Electrophilic Additions and Mechanistic Studies

The alkene functional group can undergo electrophilic addition. In an acidic medium, an electrophile can add across the double bond, typically proceeding through a carbocation intermediate. scribd.com The specific products would depend on the electrophile used and the reaction conditions. For instance, the reaction of similar sulfur-containing compounds with halogens like iodine can lead to halocyclization products, where the sulfur atom acts as an internal nucleophile to attack the intermediate, forming a heterocyclic ring system such as a dihydrothiophene. thieme-connect.de

Hydrogenation and Reductive Transformations

The carbon-carbon double bond of this compound can be reduced to a single bond through hydrogenation. This transformation typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This would convert this compound into 3-phenylpropane-1-thiol (B1607114). Care must be taken during this process, as sulfur compounds can often poison standard hydrogenation catalysts, necessitating the use of sulfur-tolerant catalyst systems. Alternatively, chemical reducing agents can be employed. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce similar α,β-unsaturated systems. smolecule.com

Table of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| bis(3-phenylprop-2-en-1-yl) disulfide | Oxidation Product |

| Sulfoxide | Oxidation Product Class |

| Sulfone | Oxidation Product Class |

| Thioether | Product Class |

| Iodine | Reagent |

| Bromine | Reagent |

| Zinc | Reagent |

| Hydrogen Peroxide | Reagent |

| Phthalic Anhydride | Reagent |

| Urea-Hydrogen Peroxide | Reagent |

| Sodium Hydroxide | Reagent (Base) |

| Sodium Hydride | Reagent (Base) |

| tert-Butyl Hydroperoxide (TBHP) | Reagent (Radical Initiator) |

| Dihydrothiophene | Potential Cyclization Product |

| 3-Phenylpropane-1-thiol | Reduction Product |

| Lithium Aluminum Hydride | Reagent (Reducing Agent) |

| Palladium | Catalyst |

| Platinum | Catalyst |

| Nickel | Catalyst |

Polymerization Pathways Incorporating the Allylic Structure

The unique structure of this compound, which contains both a thiol group and an allylic double bond, allows it to participate in polymerization reactions, most notably through thiol-ene chemistry. This process is a form of "click" chemistry, recognized for its high efficiency, stereoselectivity, and high yields under mild conditions. researchgate.netwikipedia.org

The primary mechanism for polymerization is the free-radical addition of the thiol to the alkene. wikipedia.org This process can be initiated by light (photopolymerization) or heat in the presence of a radical initiator. wikipedia.orgresearchgate.net The reaction proceeds via a step-growth mechanism involving several key steps:

Initiation: A thiyl radical (RS•) is formed from the thiol group (R-SH). researchgate.netbeilstein-journals.org

Propagation: The thiyl radical adds to the allylic double bond of another molecule in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from another thiol group, regenerating a thiyl radical that can continue the reaction chain. wikipedia.org

Termination: The polymerization concludes when two radicals combine. beilstein-journals.org

This step-growth process can lead to the formation of linear polymers or, with the use of multifunctional co-monomers, cross-linked polymer networks. beilstein-journals.org Thiol-ene polymerizations are advantageous due to their rapid reaction rates and insensitivity to oxygen, which can inhibit other types of radical polymerizations. wikipedia.org The resulting poly(thioether)s often exhibit well-ordered network structures and tunable mechanical properties. researchgate.netbeilstein-journals.org

Beyond radical pathways, anionic polymerization can also be a relevant pathway. Thiolates, formed by the deprotonation of thiols, can act as initiators for the polymerization of electron-deficient alkenes. utwente.nlescholarship.org In the context of this compound, its thiol group could potentially initiate the polymerization of suitable co-monomers under basic conditions.

Table 1: Key Features of Polymerization Pathways for this compound

| Polymerization Type | Mechanism | Key Characteristics | Resulting Polymer |

| Thiol-Ene Polymerization | Free-Radical Addition | High efficiency, "click" reaction, anti-Markovnikov selectivity, often photoinitiated. researchgate.netwikipedia.org | Poly(thioether) |

| Anionic Polymerization | Nucleophilic Initiation | Requires a strong base to form the thiolate initiator; suitable for electron-deficient co-monomers. utwente.nl | Varies with co-monomer |

Reactivity of the Phenyl Substituent

The phenyl group in this compound is an active site for chemical modification, primarily through electrophilic aromatic substitution. The nature of the substituent already attached to the ring—in this case, the -CH=CH-CH₂SH group—dictates the reactivity and the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The propenyl group attached to the benzene (B151609) ring is an activating group and an ortho, para-director for electrophilic aromatic substitution. doubtnut.comdoubtnut.com This directing effect can be explained by examining the stability of the resonance structures of the carbocation intermediate (the arenium ion) that is formed during the reaction.

When an electrophile attacks the ortho or para positions, the positive charge of the arenium ion can be delocalized onto the allylic side chain, providing additional resonance stabilization. libretexts.orgyoutube.com This is not possible when the electrophile attacks the meta position. Consequently, the activation energies for ortho and para substitution are lower, making these pathways significantly more favorable. libretexts.org

Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound are predicted to yield predominantly a mixture of the ortho- and para-substituted products. The exact ratio of ortho to para products can be influenced by steric hindrance, with the larger para position often being favored.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Stability of Arenium Ion Intermediate | Directing Effect |

| Ortho | Stabilized by resonance with the allylic group. libretexts.org | ortho-directing |

| Para | Stabilized by resonance with the allylic group. libretexts.org | para-directing |

| Meta | Less stable; positive charge cannot be delocalized onto the side chain. youtube.com | Not favored |

Functionalization Strategies on the Aromatic Ring

Building on the principles of regioselectivity, the phenyl ring of this compound can be strategically functionalized to introduce a wide variety of chemical groups. These modifications can be used to alter the molecule's physical, chemical, or biological properties.

Common electrophilic aromatic substitution reactions can be employed:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. cdnsciencepub.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom onto the ring.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. This is often preferred over alkylation due to its resistance to poly-substitution and rearrangements.

Friedel-Crafts Alkylation: The addition of an alkyl group using an alkyl halide and a Lewis acid catalyst.

These initial modifications open the door to further chemical transformations. For example, a nitro group can be reduced to an amine (-NH₂), which can then be diazotized to create a wide range of other functionalities. An acyl group can be reduced to an alkyl group or participate in further reactions at the carbonyl. This multi-step functionalization allows for the synthesis of complex derivatives of this compound tailored for specific applications. google.com

Multi-functional Reactivity and Tandem Transformations of this compound

The presence of three distinct reactive sites—the thiol, the alkene, and the phenyl ring—makes this compound an excellent substrate for multi-functional reactivity and tandem (or cascade) transformations. researchgate.net These are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates, saving time, resources, and reducing waste. rasayanjournal.co.inresearchgate.net

One example of a tandem reaction is a thiol-ene coupling followed by an oxidation. rsc.org In this sequence, the thiol and alkene first undergo a photo-catalyzed click reaction to form a thioether, and then, under the same conditions using atmospheric oxygen as the oxidant, the resulting sulfide can be oxidized to a sulfoxide. rsc.orgthieme-connect.de

The molecule can also participate in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis. researchgate.netrasayanjournal.co.in For instance, the thiol group could act as a nucleophile in a Michael addition, while the alkene could participate in a subsequent cyclization or addition reaction. It is conceivable to design a sequence where the thiol engages in a reaction, followed by an electrophilic substitution on the phenyl ring, all within a single synthetic operation. For example, a palladium-catalyzed sequence could involve the thiol in a cyclization-carbonylation process. researchgate.net

The ability to selectively trigger reactions at one functional group while leaving others intact, or to engage multiple groups in a concerted sequence, underscores the synthetic versatility of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Phenylprop 2 Ene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-phenylprop-2-ene-1-thiol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for unambiguous signal assignment.

Multi-dimensional NMR techniques are critical for deciphering complex spectra where signal overlap may occur in 1D experiments. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the vinyl protons on the C2 and C3 carbons, as well as the coupling between the C2 proton and the methylene (B1212753) protons at the C1 position.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.comacdlabs.com An HSQC spectrum is invaluable for assigning the carbon signals based on their known proton assignments. For instance, the methylene protons (~3.6 ppm) would show a cross-peak to the C1 carbon, and the vinyl protons would correlate to their respective C2 and C3 carbons. nsf.govnsf.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. youtube.com For example, the methylene protons (H1) would show correlations to the vinyl carbons (C2 and C3) and the ipso-carbon of the phenyl ring, confirming the connectivity across the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (E)-3-Phenylprop-2-ene-1-thiol Predicted data based on analogous compounds like cinnamyl alcohol and cinnamyl chloride. rsc.orgchemicalbook.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC/HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| C1 (-CH₂SH) | ~3.6 (d) | ~38 | H2 | HSQC: C1HMBC: C2, C3, C1' |

| C2 (=CH-) | ~6.3 (dt) | ~128 | H1, H3 | HSQC: C2HMBC: C1, C1', C4 |

| C3 (=CH-) | ~6.6 (d) | ~132 | H2 | HSQC: C3HMBC: C1', C2', C6' |

| C1' (ipso-C) | - | ~137 | - | HMBC: H2, H3, H2'/H6' |

| C2'/C6' (ortho-C) | ~7.4 (d) | ~126 | H3'/H5' | HSQC: C2'/C6'HMBC: C3, C4', C1' |

| C3'/C5' (meta-C) | ~7.3 (t) | ~129 | H2'/H6', H4' | HSQC: C3'/C5'HMBC: C1', C4' |

| C4' (para-C) | ~7.2 (t) | ~128 | H3'/H5' | HSQC: C4'HMBC: C2'/C6' |

| -SH | ~1.4 (t) | - | H1 | HMBC: C1 |

Note: d=doublet, t=triplet, dt=doublet of triplets.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. unibas.it For this compound, potential dynamic processes include rotation around the C-S single bond and the C-phenyl bond. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow, distinct signals may be observed for different conformers. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal. Line shape analysis of these variable-temperature spectra allows for the calculation of the activation energy barriers for these rotational processes, providing valuable insight into the molecule's conformational flexibility. unibas.it

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. rsc.org For this compound, the expected molecular formula is C₉H₁₀S. HRMS would be used to confirm this by matching the experimentally measured accurate mass to the calculated theoretical mass (150.0503 Da), thereby distinguishing it from other isobaric compounds. rsc.orgmdpi.com

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides a fingerprint that helps to elucidate the molecular structure. libretexts.org For this compound, under Electron Impact (EI) ionization, several key fragmentation pathways can be predicted:

Loss of a thiol radical (•SH): Cleavage of the C-S bond would result in a stable cinnamyl cation at m/z 117.

Formation of the tropylium (B1234903) ion: The phenyl group can rearrange to form the highly stable tropylium cation at m/z 91.

Allylic cleavage: Cleavage of the C1-C2 bond can lead to fragments related to the phenyl and thioaldehyde moieties.

The study of these patterns in derivatives can also provide mechanistic insights into reactions. nih.govd-nb.inforesearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 150 | [M]⁺• | [C₉H₁₀S]⁺• | Molecular Ion |

| 117 | [M - SH]⁺ | [C₉H₉]⁺ | Loss of thiol radical, forming cinnamyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds with a benzyl (B1604629) group. |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com Specific functional groups absorb light at characteristic frequencies, making vibrational spectroscopy an excellent tool for functional group identification.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, key expected absorptions include a weak S-H stretching band around 2550-2600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching of the alkene and aromatic ring in the 1450-1650 cm⁻¹ region, and a strong out-of-plane C-H bending vibration around 965 cm⁻¹ characteristic of a trans-disubstituted alkene. nih.gov

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly effective for observing the C=C alkene stretch and the aromatic ring vibrations. The S-H stretch is typically weak in Raman spectra. The complementarity of IR and Raman helps to build a complete picture of the molecule's vibrational framework. spectroscopyonline.comnepjol.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl C-H | 3000 - 3100 | Medium-Weak | Medium |

| C-H Stretch (Alkene) | =C-H | 3010 - 3040 | Medium | Medium |

| S-H Stretch | Thiol | 2550 - 2600 | Weak | Weak |

| C=C Stretch (Alkene) | C=C | ~1650 | Medium-Weak | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-H Out-of-Plane Bend | trans-Alkene | ~965 | Strong | Weak |

Detailed Vibrational Mode Assignments and Conformational Studies

The infrared spectrum of a related compound, cinnamic acid, shows characteristic bands that can be extrapolated to predict the spectrum of this compound. docbrown.info Key vibrational modes expected for this compound would include:

S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹. The exact position and intensity can be influenced by hydrogen bonding.

C=C Stretch (Alkenic): A medium intensity band is expected around 1630-1650 cm⁻¹. Conjugation with the phenyl ring typically shifts this to a slightly lower wavenumber compared to non-conjugated alkenes.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl group.

C-H Bending (out-of-plane) of the trans-alkene: A strong band is anticipated around 960-970 cm⁻¹, which is highly characteristic of the trans-substituted double bond.

C-S Stretch: This vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to assign definitively.

Conformational studies on analogous molecules like allylbenzene (B44316) suggest that this compound likely exists as a mixture of conformers in the gas phase and in solution. colostate.edu The rotational freedom around the C-C single bonds allows for different spatial arrangements of the thiol group relative to the phenyl ring and the double bond. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative energies and vibrational frequencies of these different conformers. researchgate.net For instance, studies on cinnamyl alcohol have utilized DFT calculations to analyze the vibrational spectra of its different conformers, a methodology directly applicable to the thiol analogue. researchgate.net

A hypothetical conformational analysis would likely investigate the rotational isomers arising from the C(phenyl)-C(allyl) and C(allyl)-S bonds. The relative energies of these conformers would be determined by a balance of steric hindrance and potential weak intramolecular interactions, such as S-H···π interactions.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2550 - 2600 | Weak to Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkenic) | 3010 - 3040 | Medium |

| C=C Stretch (Alkenic) | 1630 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Variable |

| C-H Out-of-Plane Bend (trans-alkene) | 960 - 970 | Strong |

| C-S Stretch | 600 - 750 | Weak |

Application in Reaction Monitoring and Purity Assessment

Spectroscopic techniques are not only pivotal for structural characterization but also for the real-time monitoring of chemical reactions involving this compound and for assessing the purity of the final products. Nuclear Magnetic Resonance (NMR) and FTIR spectroscopy are particularly powerful in this regard.

Quantitative ¹H NMR (qNMR) can be employed to follow the progress of reactions, such as the thiol-ene "click" reaction where the thiol group of this compound adds across a double bond. mdpi.comulb.ac.be The disappearance of the S-H proton signal and the appearance of new signals corresponding to the thioether product can be integrated to determine the reaction kinetics. Similarly, ¹H NMR is a primary tool for purity assessment, with characteristic signals for the vinylic protons (typically in the 6.0-6.7 ppm region) and the allylic protons, providing a fingerprint of the molecule. colostate.edu

FTIR spectroscopy is also well-suited for reaction monitoring, especially in continuous flow processes. For example, the hydrogenation of the double bond in this compound to yield 3-phenylpropane-1-thiol (B1607114) could be monitored by observing the disappearance of the C=C stretching and the trans-C-H bending vibrations. rsc.orgresearchgate.net This approach has been successfully applied to the selective hydrogenation of cinnamaldehyde (B126680), a structurally similar compound. mdpi.comhidenanalytical.com

For purity assessment, the high sensitivity of techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can be combined with NMR to identify and characterize even minor impurities in samples of this compound or its derivatives. rsc.org

Table 2: ¹H NMR Chemical Shift Ranges for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| SH | ~1.54 | Triplet |

| CH₂ | ~3.36 | Triplet of doublets |

| =CH-CH₂ | ~6.33 | Doublet of triplets |

| Ph-CH= | ~6.50 | Doublet |

| Ar-H | 7.20 - 7.40 | Multiplet |

Data derived from analogous systems and general knowledge. colostate.edu

X-ray Crystallography and Diffraction Studies (for solid derivatives/complexes)

While obtaining a single crystal of this compound itself may be challenging due to its low melting point and potential for disulfide formation, its derivatives and, in particular, its metal complexes are amenable to X-ray crystallography. This technique provides the most definitive structural information in the solid state.

The solid-state structures of derivatives of this compound, such as those formed through reactions of the thiol or alkene group, can be determined with high precision. For instance, a curcumin (B1669340) derivative with three allyl groups has been characterized by single-crystal X-ray diffraction, revealing the planarity and conformation of the molecule in the solid state. mdpi.com Similar studies on derivatives of this compound would provide unambiguous evidence of their molecular geometry, including bond lengths, bond angles, and torsion angles.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present in a derivative), van der Waals forces, and π-π stacking interactions between the phenyl rings. In the case of metal complexes, intermolecular interactions can also involve the metal centers and other ligands. The analysis of these interactions is crucial for understanding the material's bulk properties. For instance, the crystal structure of a trinuclear transition metal complex with bridging triazole ligands reveals a complex network of hydrogen bonds. mdpi.com

Chiroptical Spectroscopy (if chiral forms are synthesized/studied)

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an indispensable tool for their characterization.

The synthesis of a chiral derivative of this compound could be achieved, for example, by introducing a chiral center in the backbone or by resolving a racemic mixture. chinesechemsoc.orgtandfonline.comrsc.org The absolute configuration of the resulting enantiomers can often be determined by comparing their experimental CD spectra with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). This approach has been successfully used for a variety of chiral molecules.

Furthermore, the interaction of chiral thiols with metal surfaces or nanoparticles can induce chiroptical activity in the plasmonic absorption bands of the metal, a phenomenon that is readily studied by CD spectroscopy. oup.comnih.govacs.org The CD spectra of chiral thiol-stabilized gold or silver nanoclusters often exhibit strong, characteristic signals that are sensitive to the absolute configuration of the thiol ligand. nih.govacs.org Therefore, if chiral derivatives of this compound were used to cap metal nanoparticles, CD spectroscopy would be a powerful method to probe the chirality transfer from the molecule to the nanoparticle. The absolute configuration of chiral thiols can also be determined using NMR spectroscopy with chiral derivatizing agents. researchgate.net

Theoretical and Computational Chemistry Approaches to 3 Phenylprop 2 Ene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 3-phenylprop-2-ene-1-thiol, DFT can be used to optimize the molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

From these fundamental properties, various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. nih.gov These descriptors, often referred to as conceptual DFT, help in rationalizing and predicting the outcomes of chemical reactions. nih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Symbol | Formula | Predicted Property |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | Inverse of hardness, indicates higher reactivity. |

| Electronegativity | χ | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | A measure of the ability to accept electrons. nih.gov |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. unifr.chbenthamopen.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. unifr.ch These predictions are invaluable for assigning experimental spectra and confirming molecular structures, especially for complex molecules with overlapping signals. mdpi.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). uit.nopsu.edu These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, but they provide a detailed map of the molecule's vibrational landscape. nih.gov For this compound, key predicted vibrations would include the S-H stretch, C=C stretch of the alkene and aromatic ring, and the C-S stretch.

UV-Vis Spectra: Electronic excitations, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). nih.gov These calculations can help identify the chromophores within the molecule, such as the conjugated system formed by the phenyl ring and the double bond in this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Typical Experimental Range (cm-1) | Predicted Property |

|---|---|---|

| S-H Stretch | 2550-2600 | Weak intensity band, characteristic of thiols. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of hydrogens on the phenyl ring. |

| Alkene C=C Stretch | 1620-1680 | Stretching of the carbon-carbon double bond. |

| Aromatic C=C Stretch | 1450-1600 | Stretching modes within the phenyl ring. |

| C-S Stretch | 600-700 | Stretching of the carbon-sulfur single bond. |

Energetic Profiles and Transition States for Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energetic profiles of reaction pathways. This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key reaction is the thiol-ene "click" reaction, which can proceed through either a radical or a nucleophilic (Michael addition) mechanism. alfa-chemistry.com

Radical Addition: In the radical-mediated pathway, a thiyl radical adds across the C=C double bond. DFT calculations can model the energetics of each step: initiation, propagation, and chain transfer. acs.org The activation barriers (ΔG‡) for the addition of the thiyl radical to the alkene and the subsequent hydrogen abstraction from another thiol molecule can be computed. nih.govutexas.edu This allows for the determination of rate constants and provides insights into the reaction kinetics and regioselectivity (anti-Markovnikov addition). acs.org

Nucleophilic Michael Addition: In the base-catalyzed Michael addition, a thiolate anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system. nih.govresearchgate.net Quantum chemical calculations can determine the activation energy for this nucleophilic attack and the stability of the resulting carbanion intermediate. nih.govacs.org These calculations can predict how substituents on the phenyl ring or alkene would affect the reaction rate. acs.org

Table 3: Illustrative Energetic Parameters for Thiol-Ene Reaction Steps

| Reaction Step (Radical Mechanism) | Parameter | Significance |

|---|---|---|

| Propagation (Thiyl radical + Alkene) | ΔG‡P (Activation Energy) | Determines the rate of addition to the double bond. acs.org |

| Chain Transfer (Carbon radical + Thiol) | ΔG‡CT (Activation Energy) | Determines the rate of hydrogen abstraction to regenerate the thiyl radical. nih.gov |

| Overall Reaction | ΔG°rxn (Reaction Free Energy) | Indicates the thermodynamic favorability of the overall reaction. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly useful for studying large, flexible systems and processes that occur over longer timescales than can be addressed by quantum mechanics alone.

Conformational Landscape Analysis of this compound

This compound is a flexible molecule with several rotatable bonds, including the C-C single bonds in the propyl chain and the C-S bond. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govresearchgate.net

By simulating the molecule's motion over nanoseconds, it is possible to map the potential energy surface as a function of key dihedral angles. This analysis reveals the preferred spatial arrangements of the phenyl group relative to the alkene and the thiol group. Understanding the conformational preferences is crucial as the molecule's shape can significantly influence its reactivity and interactions with other molecules. Methods such as LowModeMD or those combining molecular dynamics with large-scale low-mode searches are effective for sampling the conformational space of such flexible molecules. nih.gov

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | Caromatic-Caromatic-Cα=Cβ | Rotation of the phenyl group relative to the alkene plane. |

| τ2 | Caromatic-Cα=Cβ-Cγ | Defines the planarity of the conjugated system. |

| τ3 | Cα=Cβ-Cγ-S | Rotation around the Cβ-Cγ bond. |

| τ4 | Cβ-Cγ-S-H | Rotation around the Cγ-S bond, orienting the thiol hydrogen. |

Solvent Effects on Reactivity and Structure

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.

Explicit vs. Implicit Solvation: In MD, solvent effects can be modeled explicitly, where individual solvent molecules are included in the simulation box, or implicitly, where the solvent is treated as a continuous medium (a polarizable continuum model, or PCM). nih.gov Explicit solvent simulations provide a more detailed and accurate picture of specific interactions like hydrogen bonding between the thiol group and polar solvent molecules. acs.org DFT calculations also frequently use implicit models like the Solvation Model based on Density (SMD) or PCM to account for solvent effects on reaction energetics. acs.orgrsc.org

Influence on Reactivity: Solvents can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products differently. For instance, studies on thiol-ene reactions have shown that polar solvents can impact the rates of hydrogen atom transfer steps. nih.govacs.org MD simulations, combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to model a reaction in the explicit presence of a solvent, providing a more realistic picture of the reaction energetics and dynamics in solution.

In Silico Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, in silico approaches can offer deep insights into its reactivity, particularly concerning the interplay between the thiol group and the conjugated π-system. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining reaction kinetics and thermodynamics.

A primary area of interest for this compound is its participation in thiol-ene reactions, a class of "click" chemistry reactions known for their efficiency and selectivity. nih.govresearchgate.net Computational studies on analogous systems, such as the reaction of thiols with N-substituted maleimides, have demonstrated the ability of theoretical calculations to elucidate the factors governing reaction selectivity. nih.govsemanticscholar.org For instance, calculations can distinguish between base-initiated Michael additions and radical-mediated hydrothiolations by comparing the activation energies of the respective pathways.

In the context of this compound, DFT calculations could be employed to model its reaction with various enes. By calculating the energies of the reactants, transition states, and products, the regioselectivity of the thiol addition to an unsymmetrical alkene can be predicted. The calculations can reveal whether the addition of the thiyl radical occurs at the α- or β-position of the double bond and explain the stereochemical outcome of the reaction. Furthermore, the influence of solvents on the reaction mechanism can be simulated using implicit or explicit solvent models, providing a more realistic depiction of the reaction environment.

Beyond thiol-ene reactions, computational methods can elucidate the mechanisms of oxidation of this compound to form disulfides or other sulfur-containing compounds. First-principle molecular computations have been used to study the conformational space and redox reactions of similar thiols like ethyl mercaptan. researchgate.net These studies can determine the energetics of such reactions, which is crucial for understanding the stability and degradation pathways of this compound.

Prediction of Novel Reactivity and Derivative Properties

A significant advantage of computational chemistry is its predictive power, enabling the design of novel molecules with desired properties before their synthesis. For this compound, in silico methods can be used to predict the reactivity of its derivatives and explore their potential applications.

By systematically modifying the structure of this compound in silico, for example, by introducing substituents on the phenyl ring, it is possible to tune its electronic and chemical properties. DFT calculations can be used to compute a range of quantum chemical descriptors for these hypothetical derivatives. These descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP), and global reactivity indices (e.g., hardness, softness, electrophilicity), provide a quantitative measure of the molecule's reactivity and stability. mdpi.comnih.gov

For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net By calculating this for a series of derivatives, one can identify candidates with enhanced or suppressed reactivity for specific applications. The MEP map visually indicates the electron-rich and electron-poor regions of a molecule, thereby predicting the sites for nucleophilic and electrophilic attack.

The potential for this compound derivatives to act as antioxidants can also be assessed computationally. The bond dissociation energy (BDE) of the S-H bond is a key indicator of a thiol's ability to act as a radical scavenger. nih.govnih.gov Theoretical calculations can accurately predict these BDEs, allowing for the rational design of more potent antioxidant derivatives. For example, introducing electron-donating groups on the phenyl ring would be expected to lower the S-H BDE, thereby enhancing the radical scavenging activity.

The following interactive table presents hypothetical calculated properties for a series of substituted this compound derivatives, illustrating how computational screening can guide the synthesis of new functional molecules.

| Derivative (Substituent at para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | S-H Bond Dissociation Energy (kcal/mol) | Predicted Reactivity |

| -H (unsubstituted) | -6.2 | -1.5 | 4.7 | 85 | Moderate |

| -NO2 (electron-withdrawing) | -6.8 | -2.1 | 4.7 | 87 | Decreased nucleophilicity, increased electrophilicity |

| -OCH3 (electron-donating) | -5.9 | -1.3 | 4.6 | 83 | Increased nucleophilicity, enhanced antioxidant potential |

| -Cl (electron-withdrawing) | -6.4 | -1.7 | 4.7 | 86 | Slightly decreased nucleophilicity |

| -CH3 (electron-donating) | -6.1 | -1.4 | 4.7 | 84 | Slightly increased nucleophilicity |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.

Through such in silico screening, promising candidates for various applications, from materials science to medicinal chemistry, can be identified for subsequent experimental validation, thereby accelerating the discovery of new and useful compounds.

Applications and Advanced Materials Science Incorporating 3 Phenylprop 2 Ene 1 Thiol

Catalysis and Ligand Design

The presence of a soft sulfur donor makes 3-Phenylprop-2-ene-1-thiol an intriguing candidate for ligand design in transition metal catalysis. Thiolate ligands are known to coordinate strongly with soft Lewis acidic metals, influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.

As a ligand, this compound coordinates to transition metals primarily through its sulfur atom, forming stable metal-thiolate complexes. wikipedia.org Thiolates are classified as soft Lewis bases and thus show a strong affinity for late transition metals such as palladium, platinum, gold, and ruthenium. wikipedia.org The coordination of the thiolate can stabilize the metal center in various oxidation states and geometries.

Furthermore, the phenyl and allyl moieties of the ligand can play secondary roles. The phenyl group provides steric bulk, which can be tuned to control substrate access to the catalytic site, potentially inducing selectivity in reactions. The alkene group could, in principle, participate in hemilabile coordination, where it reversibly binds to the metal center, opening up coordination sites during a catalytic cycle.

Thiolate ligands can also participate in metal-ligand cooperation (MLC), a process where the ligand is not merely a spectator but actively takes part in bond activation. nih.gov In catalytic hydrogenation and dehydrogenation reactions, for instance, a thiol ligand coordinated to a ruthenium center can facilitate the heterolytic splitting of dihydrogen. nih.gov This cooperative action between the metal and the thiol(ate) ligand can significantly lower the activation energy of the catalytic process. nih.gov

While specific research detailing the catalytic applications of this compound complexes is nascent, the known reactivity of similar metal-thiolate systems suggests potential in several organic transformations. Compounds bearing thiocarbonyl and carbonyl groups are well-established as potential donor ligands for complex formation with metals. materialsciencejournal.org

These complexes are anticipated to be active in cross-coupling reactions, hydroformylation, and hydrogenation. The electronic properties imparted by the thiolate ligand can modulate the reactivity of the metal center, making it suitable for catalyzing challenging transformations. The catalytic oxidation of mercaptans is a critical process in petroleum refining, indicating the industrial relevance of understanding thiol-metal interactions. researchgate.net

The table below outlines potential catalytic applications based on the established roles of transition metal thiolate complexes.

| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand | Expected Outcome |

| Cross-Coupling | Pd, Ni | Stabilizes low-valent metal species; influences reductive elimination. | Efficient formation of C-C, C-N, and C-S bonds. |

| Hydrogenation | Ru, Rh | Participates in H₂ activation via Metal-Ligand Cooperation. | Selective reduction of unsaturated bonds. |

| Hydroformylation | Co, Rh | Modulates electronic properties and steric hindrance at the metal center. | Control over linear vs. branched aldehyde selectivity. |

| Oxidation | Fe, Cu | Facilitates electron transfer and stabilizes reactive intermediates. | Selective oxidation of alcohols or other substrates. |

Polymer Chemistry and Materials Synthesis

The dual functionality of this compound—a thiol group and an alkene—makes it an exceptionally useful monomer and modifying agent in polymer science, particularly through thiol-ene "click" chemistry. rsc.orgresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and insensitivity to many other functional groups, making it a versatile tool for creating complex macromolecular structures. mdpi.comscinito.ai

Thiol-ene polymerization proceeds via a radical-mediated step-growth mechanism, where a thiyl radical adds across a carbon-carbon double bond (the 'ene'). nih.gov This process can be initiated photochemically or thermally. researchgate.netwestmont.edu this compound can act as a bifunctional monomer in such polymerizations. Its thiol group can react with an ene, and its own alkene group can react with another thiol.

When copolymerized with multifunctional enes or multifunctional thiols, this compound can be incorporated into cross-linked polymer networks. The resulting thioether linkages are robust, contributing to the thermal and chemical stability of the material. nih.gov The formation of these networks is characterized by delayed gelation and reduced shrinkage stress compared to traditional acrylate-based polymerizations. The phenyl group from the monomer becomes a pendant group on the polymer backbone, influencing the final properties of the network.

The thiol-ene reaction is a powerful method for the post-polymerization modification of materials. researchgate.net Polymers that have pendant alkene groups on their backbone or side chains can be readily functionalized by grafting this compound onto them. This approach allows for the precise introduction of the cinnamyl group onto a pre-formed polymer scaffold.

This surface or bulk modification can dramatically alter the polymer's properties:

Hydrophobicity: The introduction of the aromatic phenyl ring increases the hydrophobicity of the polymer surface.

Refractive Index: The high electron density of the phenyl group can increase the refractive index of the material, a desirable property for optical applications.

Adhesion and Compatibility: The modified surface chemistry can improve adhesion to other materials or enhance compatibility in polymer blends and composites.

The table below illustrates the expected changes in polymer properties upon modification with this compound.

| Original Polymer Backbone | Property Before Modification | Property After Thiol-Ene Modification |

| Poly(glycidyl methacrylate) (alkene-functionalized) | Hydrophilic, Low RI | Hydrophobic, Increased RI |

| Polybutadiene | Elastomeric, Low Polarity | Increased Stiffness and Polarity |

| Vinyl-functionalized Silica (B1680970) | Polar Surface | Nonpolar, Organophilic Surface |

The versatility of the thiol-ene reaction enables the synthesis of a wide array of functional polymeric materials where this compound is a key ingredient. nih.govnih.gov By carefully selecting co-monomers, it is possible to create materials with precisely tuned characteristics. For example, copolymerizing it with flexible, long-chain dithiols can lead to tough, impact-resistant thermosets. Conversely, using it in the modification of rigid polymer backbones can impart new surface functionalities without compromising bulk mechanical properties.

This strategy is effective for creating functional conducting polymers, where side-chain modification can tune solubility and film morphology without disrupting the conductivity along the polymer backbone. nih.gov Furthermore, this approach has been used to develop novel materials such as self-immolative polymers derived from renewable resources and redox-active polymers where the thioether linkage can be selectively oxidized. nih.govd-nb.info The incorporation of the cinnamyl structure, related to biologically active molecules like cinnamaldehyde (B126680), also opens possibilities for creating polymers with biomedical applications. nih.gov

Surface Chemistry and Nanomaterials: A Lack of Specific Data

The formation of self-assembled monolayers (SAMs) is a well-established technique for modifying the surface properties of materials. This process typically involves the spontaneous organization of molecules containing a specific head group, such as a thiol, onto a substrate. While the principles of SAM formation using various alkanethiols and aromatic thiols are thoroughly documented, specific studies detailing the formation and properties of SAMs using this compound are conspicuously absent from the reviewed literature.

Similarly, the functionalization of nanoparticles to tailor their properties for specific applications is a cornerstone of nanotechnology. Thiols are commonly employed as capping or linking agents to attach functional molecules to nanoparticle surfaces. However, research explicitly detailing the use of this compound for the functionalization of nanoparticles, including methods, characterization, and application-specific performance, could not be located.

Self-Assembled Monolayers (SAMs) Formation with this compound

There is currently no available research data on the specific conditions, kinetics, or structural characteristics of self-assembled monolayers formed from this compound on various substrates.

Functionalization of Nanoparticles and Surfaces for Specific Applications

Information regarding the use of this compound to modify the surfaces of nanoparticles or other materials for targeted applications is not present in the existing scientific literature.

Chemical Sensing and Detection: An Uncharted Territory